methyl [(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate: is a complex organic compound that features a unique structure combining benzodioxole, benzothiazole, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as benzodioxole and benzothiazole derivatives, which are then coupled through various condensation reactions. The final step often involves esterification to introduce the methyl acetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl [(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl [(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Comparison
Compared to similar compounds, methyl [(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate stands out due to its unique combination of benzodioxole, benzothiazole, and pyrazole moieties. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H20N4O5S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
methyl 2-[4-[N-(1,3-benzodioxol-5-ylmethyl)-C-methylcarbonimidoyl]-2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C23H20N4O5S/c1-13(24-11-14-7-8-17-18(9-14)32-12-31-17)21-16(10-20(28)30-2)26-27(22(21)29)23-25-15-5-3-4-6-19(15)33-23/h3-9,26H,10-12H2,1-2H3 |
InChI Key |
DHVDFNQORSVVTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC2=C(C=C1)OCO2)C3=C(NN(C3=O)C4=NC5=CC=CC=C5S4)CC(=O)OC |
Origin of Product |
United States |
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